Oleandrin Exhibits 4.3× More Potent Na+/K+-ATPase Inhibition Than Digoxin In Vitro
Oleandrin demonstrates substantially more potent inhibition of Na+/K+-ATPase compared to digoxin and oleandrigenin. In a direct head-to-head enzymatic assay, oleandrin showed an IC50 of 0.62 μM, whereas digoxin required 2.69 μM to achieve equivalent inhibition [1]. This represents a 4.3-fold greater potency. Ouabain remained the most potent among the tested compounds with an IC50 of 0.22 μM .
| Evidence Dimension | Na+/K+-ATPase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.62 μM (620 nM) |
| Comparator Or Baseline | Ouabain: 0.22 μM; Oleandrigenin: 1.23 μM; Digoxin: 2.69 μM |
| Quantified Difference | Oleandrin is 4.3× more potent than digoxin; 2.0× more potent than oleandrigenin; 2.8× less potent than ouabain |
| Conditions | Enzymatic assay measuring Na,K-ATPase catalytic activity; 25°C |
Why This Matters
Researchers developing Na+/K+-ATPase inhibitors for oncology or antiviral applications should select oleandrin over digoxin when higher target engagement potency is required, but note that increased potency correlates with narrower therapeutic index.
- [1] Jortani SA, et al. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays. Clin Chem. 1996;42(10):1654-1658. PMID: 8855150. View Source
